
5-Chloro-2-(4-ethylphenoxy)aniline
説明
5-Chloro-2-(4-ethylphenoxy)aniline is a chemical compound with the molecular formula C14H14ClNO . It has a molecular weight of 247.72 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H14ClNO . The compound consists of a benzene ring with a chlorine atom and an ethylphenoxy group attached to it, and an amine group attached to the benzene ring .科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : Innovative synthesis methods have been explored for aniline derivatives. For example, Wen Zi-qiang (2007) demonstrated a high-yield synthesis process for a chloro-aniline derivative, showcasing the potential for efficient production of similar compounds (Wen Zi-qiang, 2007).
- Chemical Characterization and Properties : The spectroscopic characterization of N-phenoxyethylanilines and similar compounds has been conducted to understand their vibrational, geometrical, and electronic properties, providing insights into their potential applications in various fields (Finazzi et al., 2003).
Environmental and Biological Interactions
- Toxicity Assessment : Studies like the embryonic development assay with Daphnia magna have been used to evaluate the toxicity of aniline derivatives, contributing to environmental safety and regulatory compliance (Abe et al., 2001).
- Biotransformation Studies : Research on the metabolic transformation of aniline derivatives, such as the study by Kolar & Schlesiger (1975), provides valuable information on their behavior and breakdown in biological systems (Kolar & Schlesiger, 1975).
Application in Material Science
- Polymer Synthesis : Aniline derivatives have been used in the synthesis of novel polymers, as demonstrated by Shahhosseini et al. (2016), indicating their utility in creating new materials with specific properties (Shahhosseini et al., 2016).
Quantum Chemistry and Corrosion Inhibition
- Quantum Chemical Studies : Research into the quantum chemical properties of aniline derivatives, as conducted by Udhayakala et al. (2013), can reveal their potential as corrosion inhibitors, highlighting their significance in industrial applications (Udhayakala et al., 2013).
Pharmaceutical Research
- Synthesis of Drug Metabolites : Kenny et al. (2004) explored the synthesis of metabolites of diclofenac, an anti-inflammatory drug, using aniline derivatives. This research is crucial in understanding drug metabolism and potential idiosyncratic reactions (Kenny et al., 2004).
特性
IUPAC Name |
5-chloro-2-(4-ethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(15)9-13(14)16/h3-9H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOCMIYLDBQJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)
![2-[(3-Methylphenyl)sulfanyl]propanoic acid](/img/structure/B3108709.png)
![[(5-Nitrobiphenyl-2-yl)oxy]acetic acid](/img/structure/B3108718.png)
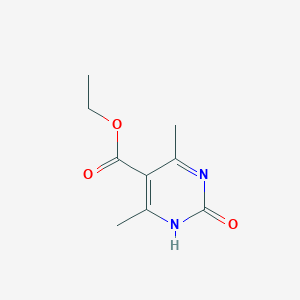
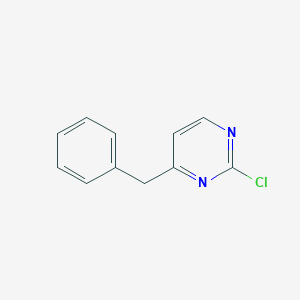

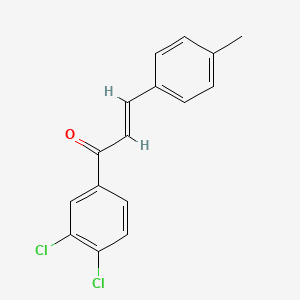
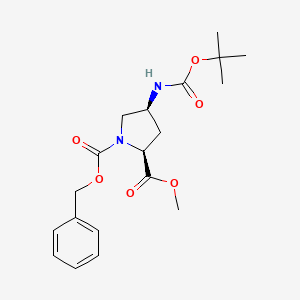
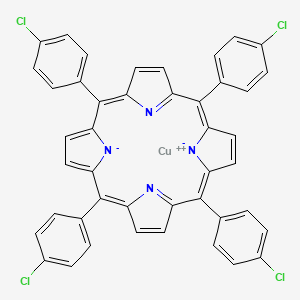
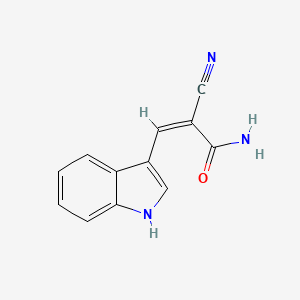
![tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3108778.png)
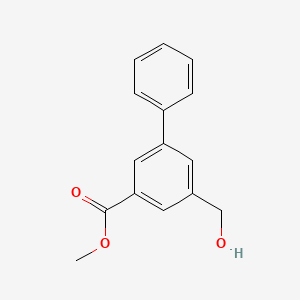
![Methyl 4-[(hydroxyimino)methyl]benzoate](/img/structure/B3108784.png)